

Application Notes & Protocols: In Vivo Imaging of XX-650-23

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Compound of Interest

Compound Name: XX-650-23

Cat. No.: B15571550

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Audience: Researchers, scientists, and drug development professionals.

Introduction

XX-650-23 is a small molecule inhibitor of the cAMP Response Element Binding Protein (CREB), which disrupts the critical interaction between CREB and its co-activator, CREB Binding Protein (CBP).[1][2][3] This inhibition leads to the downregulation of CREB target genes, resulting in apoptosis and cell cycle arrest in Acute Myeloid Leukemia (AML) cells.[1][2] Given that CREB is overexpressed in a majority of AML patients and is associated with a poorer prognosis, **XX-650-23** is a promising therapeutic candidate.[2][4]

For the purpose of these application notes, we will consider a hypothetical near-infrared (NIR) fluorescent conjugate of **XX-650-23**, hereafter referred to as **XX-650-23-NIR**. This document provides a detailed protocol for the in vivo imaging of **XX-650-23-NIR** to investigate its biodistribution and tumor-targeting capabilities in a preclinical mouse model of AML. Imaging in the NIR window (650-900 nm) is advantageous due to reduced tissue autofluorescence and deeper light penetration, enabling sensitive detection of the probe.[5][6][7]

Principle of the Application

This protocol details the use of **XX-650-23-NIR** for non-invasive imaging in live animals. The CREB inhibitor is conjugated to a NIR fluorophore with an emission maximum around 650 nm. When systemically administered to a mouse bearing an AML xenograft, the biodistribution and accumulation of the probe at the tumor site can be monitored over time using a suitable in vivo

imaging system. This allows for the assessment of the compound's pharmacokinetic properties and its efficiency in reaching the target tissue.

Experimental Protocols

AML Xenograft Mouse Model Development

A bioluminescent AML patient-derived xenograft (PDX) or cell line-derived xenograft model is established to allow for both tracking of the fluorescent probe and monitoring of tumor burden.

[\[8\]](#)[\[9\]](#)

Materials:

- HL-60 or other suitable AML cells, transduced to express Firefly Luciferase (Luc).
- Immunocompromised mice (e.g., NOD-SCID IL-2Rgamma null or NSG).
- Sterile PBS.
- Matrigel (optional).
- Cell culture reagents.

Procedure:

- Culture Luc-transduced AML cells (e.g., HL-60-Luc) under standard conditions.
- Harvest cells and resuspend in sterile PBS at a concentration of 5×10^6 cells per 100 μ L. Matrigel can be mixed with the cell suspension to promote tumor formation.
- Inject 100 μ L of the cell suspension intravenously (IV) via the tail vein of each mouse.[\[1\]](#)
- Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI). This is typically detectable 7-10 days post-injection.[\[1\]](#)[\[10\]](#)

Preparation and Administration of XX-650-23-NIR

Materials:

- **XX-650-23**-NIR fluorescent probe.
- Vehicle solution (e.g., sterile PBS with 5% DMSO and 10% Solutol HS 15, or as recommended by the manufacturer).
- Sterile syringes (0.3-1.0 ml) and needles (27-30 G).[\[11\]](#)

Procedure:

- Prepare a stock solution of **XX-650-23**-NIR in an appropriate solvent (e.g., 100% DMSO).
- On the day of imaging, dilute the stock solution to the final injection concentration using the vehicle. The final DMSO concentration should be minimized (ideally <5%) to avoid toxicity.
- The recommended dose for imaging is typically determined empirically but can be based on therapeutic doses. For **XX-650-23**, a therapeutic dose of 2.3 mg/kg has been used.[\[1\]](#) A similar molar equivalent of the fluorescent conjugate should be used for imaging studies.
- Administer the prepared **XX-650-23**-NIR solution to the mice via intravenous (IV) tail vein injection.[\[11\]](#)[\[12\]](#) The typical injection volume for a mouse is 5 ml/kg.[\[11\]](#)

In Vivo Near-Infrared Fluorescence Imaging

Materials:

- In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum).
- Anesthesia machine with isoflurane.
- Warming pad.

Procedure:

- Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
- Place the mouse on the imaging stage inside the imaging system. A warming pad should be used to maintain body temperature.
- Acquire a baseline fluorescence image before injecting the probe.

- Inject the **XX-650-23**-NIR probe as described in Protocol 2.
- Acquire fluorescence images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h) to assess the pharmacokinetics and biodistribution.[\[13\]](#)
- Use an appropriate filter set for the 650 nm NIR dye (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).
- Analyze the images using the system's software to quantify the fluorescence intensity (in radiance or radiant efficiency) in regions of interest (ROIs), such as the tumor and other organs.

Ex Vivo Organ Biodistribution

Procedure:

- At the final imaging time point, euthanize the mouse.
- Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, brain).
- Arrange the organs in the in vivo imaging system and acquire a final NIR fluorescence image.
- Quantify the fluorescence intensity for each organ to determine the ex vivo biodistribution of **XX-650-23**-NIR.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: **XX-650-23**-NIR Probe Specifications (Hypothetical)

Parameter	Value
Excitation Maximum	~630 nm
Emission Maximum	~650 nm
Molecular Weight	~750 g/mol (example)
Formulation	Lyophilized powder

| Recommended Vehicle | PBS with 5% DMSO, 10% Solutol |

Table 2: In Vivo Imaging Experimental Parameters

Parameter	Recommended Setting
Animal Model	NSG mice with HL-60-Luc xenograft
Probe Dose	1-5 mg/kg (molar equivalent to therapeutic dose)
Administration Route	Intravenous (tail vein)
Anesthesia	Isoflurane (1-2%)
Imaging Time Points	0.5, 1, 2, 4, 8, 24, 48 hours post-injection
Excitation Filter	640 nm
Emission Filter	680 nm
Exposure Time	Auto or 1-5 seconds
Binning	Medium

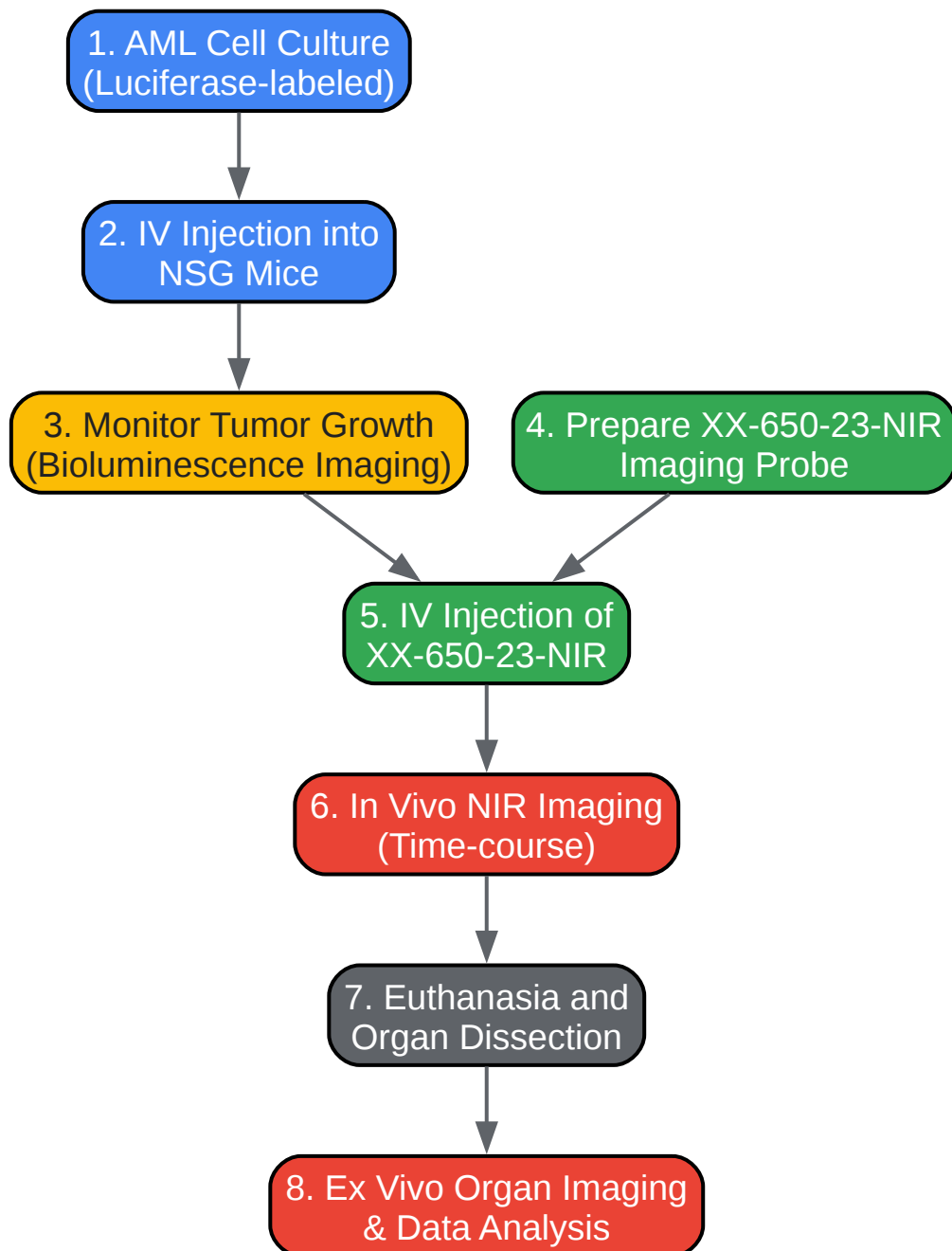
| Field of View (FOV) | 12.8 cm |

Visualizations

Signaling Pathway

Caption: CREB signaling pathway in AML and the inhibitory action of **XX-650-23**.

Experimental Workflow



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Caption: Workflow for in vivo imaging of **XX-650-23-NIR** in an AML mouse model.

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